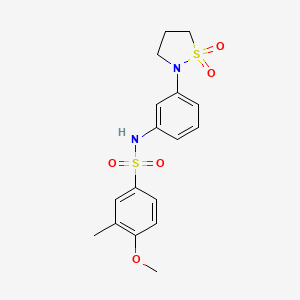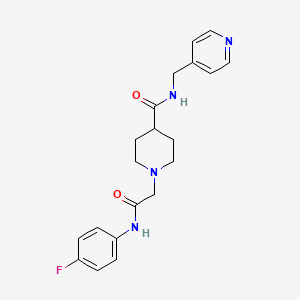
1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to “1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” often belong to the class of organic compounds known as heterocyclic compounds . These compounds contain at least one ring that is not a carbon ring, and they often exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents under specific conditions . For example, the synthesis of 4-Aminobenzyl alcohol involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .
Molecular Structure Analysis
The molecular structure of these compounds can be complex, often involving multiple rings and functional groups . The structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including oxidation and bromination . The specific reactions depend on the functional groups present in the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their molecular structure . These properties can include solubility, melting point, and reactivity .
Applications De Recherche Scientifique
Corrosion Inhibition
The derivative 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC) has been studied for its anti-corrosive behavior on mild steel in hydrochloric acid solution. Experimental results indicated that MIC acts as an efficient corrosion inhibitor, with the inhibition efficiency reaching up to 92% at optimal concentrations. The inhibition process is believed to be due to the adsorption of the inhibitor molecules on the metal surface, following the Langmuir isotherm model. Theoretical studies, including Density Functional Theory (DFT) calculations, supported the correlation between the molecular structure of the inhibitor and its efficiency (Saady et al., 2018).
Dye Adsorption and Separation
A metal-organic framework (MOF) containing the derivative 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid showed notable performance in adsorbing and separating methyl orange dye from aqueous solutions. This MOF exhibits a 3D framework with a dia topological network, indicating its potential in applications like water purification and dye separation processes (Zhao et al., 2020).
Antioxidative Activity
In a study exploring the antioxidative defense mechanism against oxidative stress, a derivative, N-(carbobenzyloxy)-1(3)-[1-(formylmethyl)hexyl]-l-histidine dihydrate, demonstrated significant antioxidative activity. This suggests its role in potentially delaying damage caused by reactive oxygen species, highlighting its potential in oxidative stress-related therapeutic applications (Zamora, Alaiz, & Hidalgo, 1997).
Pharmaceutical Synthesis
The compound has been implicated in the synthesis of various pharmaceuticals and biologically active compounds. For instance, reductions of activated carbonyl compounds with chiral bridged 1,4-dihydropyridines, derivatives of the mentioned compound, have been studied for their potential in enantioselective reductions, a crucial step in the synthesis of various pharmaceuticals (Talma et al., 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research into these types of compounds is ongoing, and there is potential for the development of new drugs based on these structures . Future research may focus on improving the synthesis of these compounds, understanding their mechanisms of action, and exploring their potential therapeutic applications .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-4-6-11(7-5-10)9-15-8-2-3-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKLIIEOYDROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylethanethioamide](/img/structure/B2649197.png)
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B2649199.png)
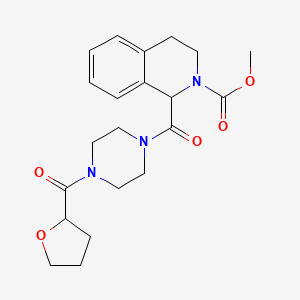
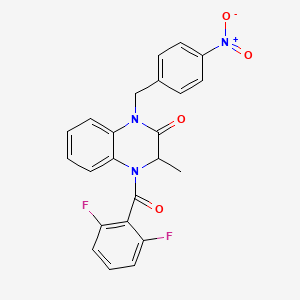
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)
![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2649207.png)
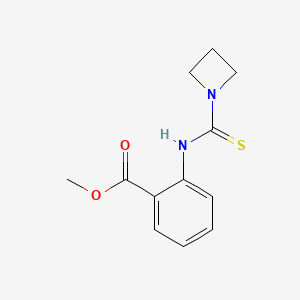
![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)
